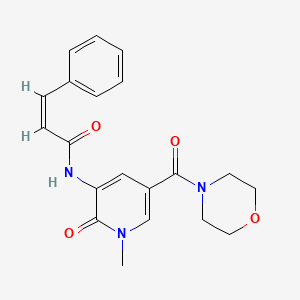
(Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylacrylamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its structure, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O4 with a molecular weight of 367.4 g/mol. The compound features a dihydropyridine core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₄ |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1207061-53-7 |
Research indicates that this compound may act as an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. BTK inhibitors are being explored for their therapeutic potential in treating various types of B-cell malignancies.
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications to the dihydropyridine structure can significantly influence the compound's potency and selectivity as a BTK inhibitor. For instance, the introduction of different substituents on the phenylacrylamide moiety has been shown to enhance binding affinity and inhibit BTK auto-phosphorylation effectively .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- U2932 Cells : Induced apoptosis and arrested the cell cycle in the G0/G1 phase.
- Pfeiffer Cells : Showed significant growth inhibition at low micromolar concentrations.
The mechanism involves the inhibition of critical signaling pathways associated with cell proliferation and survival .
Case Studies
A notable study investigated the effects of this compound on B-cell lymphoma models. The results indicated that treatment with this compound led to a marked reduction in tumor size and improved survival rates in treated mice compared to controls .
Toxicity and Safety Profile
While preliminary data suggest promising therapeutic effects, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Current data indicate moderate toxicity levels; however, further investigations are required to establish safe dosage ranges for clinical applications.
特性
IUPAC Name |
(Z)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22-14-16(19(25)23-9-11-27-12-10-23)13-17(20(22)26)21-18(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYAVEKVIVIJKG-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C(C1=O)NC(=O)/C=C\C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














